molecular formula C8H12N2OS B13061165 3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one

3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one

Cat. No.: B13061165
M. Wt: 184.26 g/mol
InChI Key: NCMIBCXSFRTIFE-UHFFFAOYSA-N
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Description

3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C8H12N2OS It is characterized by the presence of an amino group, a methylsulfanyl group, and a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-[2-(methylsulfanyl)ethyl]thiourea
  • 3-[2-(methylamino)ethyl]-1-[2-(methylsulfanyl)ethyl]urea hydrochloride

Uniqueness

3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one is unique due to its specific structural features, such as the dihydropyridinone ring and the presence of both amino and methylsulfanyl groups.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

3-amino-1-(2-methylsulfanylethyl)pyridin-2-one

InChI

InChI=1S/C8H12N2OS/c1-12-6-5-10-4-2-3-7(9)8(10)11/h2-4H,5-6,9H2,1H3

InChI Key

NCMIBCXSFRTIFE-UHFFFAOYSA-N

Canonical SMILES

CSCCN1C=CC=C(C1=O)N

Origin of Product

United States

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